Tpeqm-dma
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Overview
Description
Tpeqm-dma is a near-infrared second region photosensitizer that selectively accumulates in cancerous mitochondria and inhibits cancer cell growth. It has potent type-I phototherapeutic efficacy, which helps overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tpeqm-dma involves the reaction of Tpeq-dma with methyl iodide in acetonitrile. The mixture is vigorously stirred at 60°C for 2 hours. After the reaction is completed, the acetonitrile is removed under reduced pressure .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions
Tpeqm-dma undergoes type-I photochemical processes, producing superoxide anion and hydroxyl radical under white light irradiation .
Common Reagents and Conditions
Reagents: Methyl iodide, acetonitrile.
Conditions: Vigorous stirring at 60°C for 2 hours.
Major Products Formed
The major products formed from the photochemical reactions of this compound are superoxide anion and hydroxyl radical .
Scientific Research Applications
Tpeqm-dma has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Tpeqm-dma exerts its effects through a type-I photochemical process, producing superoxide anion and hydroxyl radical under white light irradiation. The compound accumulates in cancerous mitochondria, impairing cellular redox homeostasis, leading to mitochondrial dysfunction, and raising the level of lethal peroxidized lipids. This induces cellular apoptosis and ferroptosis, effectively suppressing the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Porphyrins
- Phthalocyanines
- Boron dipyrromethene (BODIPY)
- Aggregation-induced emission luminogens (AIEgens)
Uniqueness
Tpeqm-dma is unique due to its potent type-I phototherapeutic efficacy and its ability to overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors. Its selective accumulation in cancerous mitochondria and the production of superoxide anion and hydroxyl radical under white light irradiation further distinguish it from other similar compounds .
Properties
Molecular Formula |
C42H40F6N3P |
---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]-2-[4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]-2-phenylethenyl]-N,N-dimethylaniline;hexafluorophosphate |
InChI |
InChI=1S/C42H40N3.F6P/c1-43(2)37-25-21-35(22-26-37)42(36-23-27-38(28-24-36)44(3)4)41(33-11-7-6-8-12-33)34-19-16-31(17-20-34)15-18-32-29-30-45(5)40-14-10-9-13-39(32)40;1-7(2,3,4,5)6/h6-30H,1-5H3;/q+1;-1 |
InChI Key |
YRWWXPZLNLUELZ-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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